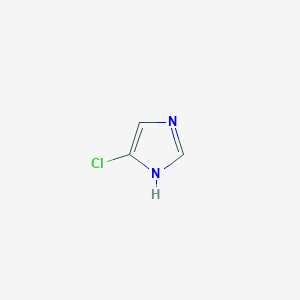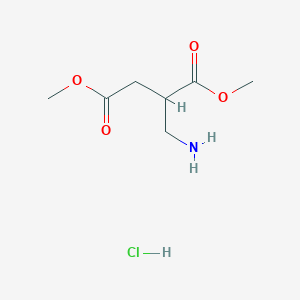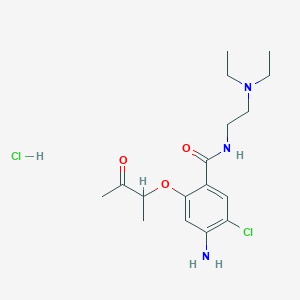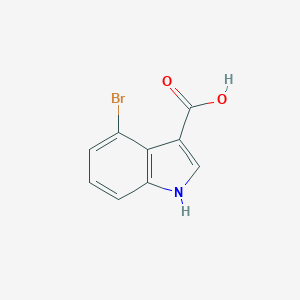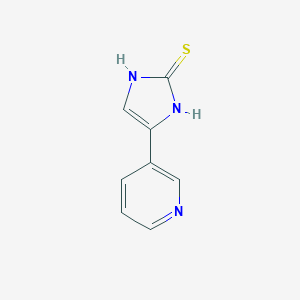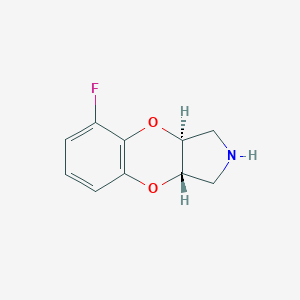
Fluparoxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluparoxan is a potent and selective alpha 2-adrenergic receptor antagonist. It is known for its ability to cross the blood-brain barrier and increase the synaptic concentrations of noradrenaline by blocking the autoinhibitory feedback mechanism of presynaptic autoreceptors in noradrenergic neurons . This compound was initially developed as an antidepressant by Glaxo in the early 1980s but was discontinued due to a lack of clear clinical advantage over existing therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fluparoxan involves the formation of a tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole structure. The key steps include:
- Formation of the benzodioxin ring.
- Introduction of the fluorine atom.
- Cyclization to form the pyrrole ring.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective fluorination, and cyclization reactions under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen and oxygen atoms in its structure.
Reduction: Reduction reactions can occur at the fluorine-substituted aromatic ring.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study alpha 2-adrenergic receptor antagonism.
Biology: Investigated for its effects on noradrenaline levels in the brain.
Wirkmechanismus
Fluparoxan exerts its effects by selectively blocking alpha 2-adrenergic receptors, particularly presynaptic autoreceptors in noradrenergic neurons. This blockade prevents the autoinhibitory feedback mechanism, leading to an increase in the synaptic concentrations of noradrenaline. The increased noradrenaline levels can enhance neurotransmission and potentially alleviate symptoms of disorders associated with noradrenaline deficiency .
Vergleich Mit ähnlichen Verbindungen
Idazoxan: Another alpha 2-adrenergic receptor antagonist with similar properties but different selectivity profiles.
Yohimbine: A well-known alpha 2-adrenergic receptor antagonist with additional effects on other receptor types.
Uniqueness of Fluparoxan: this compound is unique due to its high selectivity for alpha 2-adrenergic receptors and its ability to cross the blood-brain barrier effectively. Unlike some other alpha 2-adrenergic receptor antagonists, this compound does not antagonize any variant of the imidazoline receptor, making it a valuable tool for studying the specific effects of alpha 2-adrenergic receptor antagonism .
Eigenschaften
CAS-Nummer |
105182-45-4 |
|---|---|
Molekularformel |
C10H10FNO2 |
Molekulargewicht |
195.19 g/mol |
IUPAC-Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole |
InChI |
InChI=1S/C10H10FNO2/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7/h1-3,8-9,12H,4-5H2/t8-,9-/m0/s1 |
InChI-Schlüssel |
XSOUHEXVEOQRKJ-IUCAKERBSA-N |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
Isomerische SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F |
Kanonische SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F |
| 105182-45-4 | |
Synonyme |
fluparoxan fluparoxan hydrochloride, hemihydrate GR 50360 GR 50360A GR-50360 GR-50360A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3R,4R,5S,6R)-2-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B20589.png)
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)


